8-Chloro-1-methylisoquinoline
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Overview
Description
8-Chloro-1-methylisoquinoline is a chemical compound with the molecular formula C10H8ClN and a molecular weight of 177.63 g/mol . It belongs to the class of isoquinolines, which are heterocyclic aromatic organic compounds. Isoquinolines are known for their stability and diverse reactivity, making them valuable in various chemical and pharmaceutical applications .
Preparation Methods
The synthesis of 8-Chloro-1-methylisoquinoline can be achieved through several methods. One common approach involves the cyclization of aniline derivatives with β-ketoesters, followed by chlorination . Another method includes the use of phthalimide as a raw material, which undergoes rearrangement under strong alkaline conditions to form isoquinoline derivatives . Industrial production methods often involve the use of metal catalysts or catalyst-free processes in water to achieve efficient synthesis .
Chemical Reactions Analysis
8-Chloro-1-methylisoquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form N-oxides, which are useful intermediates in organic synthesis.
Reduction: Reduction reactions can convert the compound into different isoquinoline derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions include various substituted isoquinolines and N-oxides .
Scientific Research Applications
8-Chloro-1-methylisoquinoline has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 8-Chloro-1-methylisoquinoline involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to the inhibition or activation of certain biochemical pathways . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
8-Chloro-1-methylisoquinoline can be compared with other isoquinoline derivatives, such as:
1-Chloro-8-methylisoquinoline: Similar in structure but with different positional isomerism.
Quinoline: A related compound with a nitrogen atom in a different position, used extensively in antimalarial drugs.
Isoquinoline: The parent compound, which serves as a basis for many synthetic derivatives.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C10H8ClN |
---|---|
Molecular Weight |
177.63 g/mol |
IUPAC Name |
8-chloro-1-methylisoquinoline |
InChI |
InChI=1S/C10H8ClN/c1-7-10-8(5-6-12-7)3-2-4-9(10)11/h2-6H,1H3 |
InChI Key |
HYRFFAFVPZUVTC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CC2=C1C(=CC=C2)Cl |
Origin of Product |
United States |
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